molecular formula C45H57N9O13S3 B1620096 Cholecystokinin C-terminal heptapeptide CAS No. 20988-64-1

Cholecystokinin C-terminal heptapeptide

Número de catálogo: B1620096
Número CAS: 20988-64-1
Peso molecular: 1028.2 g/mol
Clave InChI: POJQCKMUKSKXST-AAZCXRPTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholecystokinin C-terminal heptapeptide, also known as this compound, is a useful research compound. Its molecular formula is C45H57N9O13S3 and its molecular weight is 1028.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Gastrointestinal Function

Stimulation of Digestive Processes

  • The CCK C-terminal heptapeptide is vital for stimulating pancreatic enzyme secretion and gallbladder contraction, which are essential for digestion. It acts primarily through the CCK-A receptor, facilitating the release of digestive enzymes and bile into the intestine .
  • Research indicates that modifications to the heptapeptide can enhance its potency and specificity for receptor binding. For instance, analogs with specific amino acid substitutions have shown increased efficacy in stimulating enzyme secretion .

Regulation of Appetite

  • The heptapeptide also plays a significant role in appetite regulation. Studies have demonstrated that it can act as an appetite suppressant by signaling satiety to the brain . This property has implications for obesity treatment and weight management strategies.

Neurobiology

Neurotransmitter Functions

  • Beyond its gastrointestinal roles, CCK peptides function as neurotransmitters in the central nervous system (CNS). They are involved in modulating pain perception, anxiety, and memory processes . The heptapeptide's ability to bind to CCK receptors in the brain suggests potential applications in neuropharmacology.

Potential Therapeutic Applications

  • Research has explored the use of CCK analogs in treating conditions like anxiety disorders and depression. Non-peptidyl ligands targeting CCK receptors are being investigated for their therapeutic potential in these areas .

Oncology

Tumor Marker Potential

  • CCK expression has been observed in various neuroendocrine tumors, suggesting that measuring circulating levels of CCK could serve as a useful tumor marker . The heptapeptide's presence in certain tumors indicates its potential role in cancer diagnostics and monitoring.

Therapeutic Targeting

  • Targeting CCK receptors with modified heptapeptides may offer new avenues for cancer therapy. By understanding how these peptides interact with tumor cells, researchers can develop strategies to inhibit tumor growth or enhance treatment efficacy .

Pharmacological Research

Development of Analogs

  • The synthesis of potent heptapeptide analogs has been a focus of pharmacological research. These analogs are designed to enhance receptor selectivity and biological activity, paving the way for new drug candidates targeting gastrointestinal and neurological disorders .

Case Studies on Efficacy

  • Various studies have documented the effects of modified heptapeptides on receptor activation and biological responses. For example, specific analogs have shown significant improvements in stimulating pancreatic enzyme release compared to natural CCK .

Research Findings Summary Table

Application AreaKey FindingsReferences
Gastrointestinal FunctionEnhances enzyme secretion; appetite suppression , ,
NeurobiologyModulates pain, anxiety; potential therapeutic uses , ,
OncologyPotential tumor marker; targeting for therapy ,
Pharmacological ResearchDevelopment of analogs; improved receptor selectivity , ,

Análisis De Reacciones Químicas

Pseudopeptide Analogues

Replacement of peptide bonds (CONH) with methyleneamino (CH₂NH) bonds retains agonist activity while altering receptor selectivity:

  • Compound 1 (Asp⁶ΨCH₂NHPhe⁷): Full agonist at CCK-1 receptors with 69% efficacy in phosphoinositide turnover assays ( ).

  • Compound 5 (Nle³ΨCH₂NHGly⁴): Selective CCK-2 receptor agonist (IC₅₀ = 1.8 nM vs. 12 nM for CCK-1) ( ).

Table 2: Activity of Pseudopeptide Analogues

AnalogueModification SiteCCK-1 EC₅₀ (nM)CCK-2 EC₅₀ (nM)Selectivity
1Asp⁶-Phe⁷0.82.5CCK-1
5Nle³-Gly⁴121.8CCK-2

Conformational Constraints

  • N-Methylation : N-methylation of Asp³² or Leu³¹ enhances selectivity for CCK-1 or CCK-2 receptors, respectively ( ).

  • Proline Substitution : Replacing Met⁵ with trans-3-n-propylproline (3PP) improves CCK-1 affinity by stabilizing β-turn conformations ( ).

Enzymatic Degradation and Stability

CCK-7 is susceptible to cleavage by peptidases, particularly at the Tyr-Met and Trp-Met bonds. Truncated fragments (e.g., CCK-5, CCK-4) lose bioactivity ( ).

  • Half-Life : Plasma half-life of CCK-7 is <2 minutes due to rapid hydrolysis, limiting therapeutic use ( ).

Appetite Suppressants

  • δZ-Phe³³ : A constrained CCK-7 analogue reduces food intake in rats (ED₅₀ = 0.1 mg/kg) without inducing tachyphylaxis ( ).

  • Boc-Asp-Tyr(SO₃H)-Nle-Gly-Trp-Nle-Asp-Phe-NH₂ : Potent CCK-1 agonist (IC₅₀ = 0.4 nM) used in pancreatic imaging ( ).

Table 3: Pharmacological Profiles of Key Analogues

AnalogueReceptor TargetAmylase Release (EC₅₀)Food Intake Reduction
δZ-Phe³³CCK-10.6 nM80% at 0.1 mg/kg
Boc-Asp-CCK-7CCK-1/CCK-20.3 nM65% at 0.2 mg/kg

Key Research Findings

  • Receptor Specificity : The sulfated heptapeptide is 5-fold less potent than CCK-8 at CCK-1 receptors but equally efficacious in calcium signaling ( ).

  • Behavioral Effects : CCK-7 reduces exploratory behavior in mice (ED₅₀ = 10⁻⁹ mol/kg), an effect absent in smaller fragments like CCK-5 ( ).

This synthesis of chemical and pharmacological data underscores the heptapeptide’s versatility as a scaffold for developing receptor-specific therapeutics. Future research should address metabolic instability through targeted prodrug strategies.

Propiedades

Número CAS

20988-64-1

Fórmula molecular

C45H57N9O13S3

Peso molecular

1028.2 g/mol

Nombre IUPAC

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C45H57N9O13S3/c1-68-18-16-33(51-41(59)31(46)20-27-12-14-29(15-13-27)67-70(64,65)66)42(60)49-25-38(55)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(62)52-34(17-19-69-2)43(61)54-37(23-39(56)57)45(63)53-35(40(47)58)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48H,16-23,25,46H2,1-2H3,(H2,47,58)(H,49,60)(H,50,55)(H,51,59)(H,52,62)(H,53,63)(H,54,61)(H,56,57)(H,64,65,66)/t31-,33-,34?,35-,36-,37-/m0/s1

Clave InChI

POJQCKMUKSKXST-AAZCXRPTSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N

SMILES isomérico

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N

SMILES canónico

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N

Secuencia

XMGWMDF

Sinónimos

CCK(27-33)
CCK-7
CCK-7-sulfated
CCK-7S
cholecystokinin (27-33)
cholecystokinin C-terminal heptapeptide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.